2-(2-Bromophenyl)-2-chloroacetic acid chemical structure and properties
2-(2-Bromophenyl)-2-chloroacetic acid chemical structure and properties
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-chloroacetic acid
This guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-chloroacetic acid, a halogenated phenylacetic acid derivative. The content herein is curated for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical identity, structural characteristics, synthesis, and significance as a synthetic intermediate.
Introduction and Core Concepts
2-(2-Bromophenyl)-2-chloroacetic acid, also referred to as α-Bromo-2-chlorophenylacetic acid, is a specialized organic compound that serves as a critical building block in the synthesis of more complex molecules. Its structural arrangement, featuring a phenyl ring substituted with both bromine and chlorine atoms, as well as a carboxylic acid moiety, imparts a unique reactivity profile that is leveraged in various chemical transformations. The primary utility of this compound lies in its role as an intermediate in the preparation of biologically active compounds. A notable application is in the synthesis of the antithrombotic agent Clopidogrel, highlighting its importance in the pharmaceutical industry[1][2].
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(2-Bromophenyl)-2-chloroacetic acid is fundamental to its chemical behavior. The presence of two different halogen atoms on the phenyl ring and the acetic acid side chain creates a molecule with specific steric and electronic properties that influence its reactivity in synthetic protocols.
Diagram 1: Chemical Structure of 2-(2-Bromophenyl)-2-chloroacetic acid
A 2D representation of the 2-(2-Bromophenyl)-2-chloroacetic acid molecule.
The key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 29270-30-2 | [2] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.5 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
| Melting Point | 107°C to 112°C | [1] |
| Purity (by HPLC) | ≥ 99.0% | [1] |
| Moisture (by Karl Fischer) | ≤ 0.5% | [1] |
These properties underscore the compound's solid nature at room temperature and high purity, which are critical for its use in precise chemical syntheses where stoichiometric accuracy and minimal side-product formation are paramount.
Synthesis and Mechanism
The synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the bromination of a substituted phenylacetic acid.
Diagram 2: Synthetic Workflow
A schematic overview of the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid.
Experimental Protocol: Synthesis of 2-Bromo-o-chlorophenylacetic acid [2]
This protocol is based on a literature procedure for the α-bromination of an aryl-substituted acetic acid.
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Reaction Setup: In a reaction vessel suitable for heating under reflux with a condenser, dissolve o-chlorophenylacetic acid (11.76 mmol) and N-bromosuccinimide (NBS) (11.76 mmol) in carbon tetrachloride (60 mL) under a nitrogen atmosphere.
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Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. Carbon tetrachloride is a classic solvent for radical halogenations.
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Initiation: Add benzoyl peroxide (2.35 mmol) to the solution.
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Rationale: Benzoyl peroxide acts as a radical initiator. Upon heating, it decomposes to form radicals that initiate the chain reaction for bromination at the α-carbon.
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Reaction: Stir the reaction mixture at 80°C for 5 hours.
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Rationale: The elevated temperature is necessary for the thermal decomposition of the initiator and to provide the activation energy for the halogenation reaction. The reaction time is optimized for complete conversion.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solid by-products (succinimide). Concentrate the filtrate under reduced pressure to obtain the crude product.
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Rationale: Filtration removes the insoluble succinimide formed from NBS. Evaporation of the solvent under reduced pressure isolates the crude product without thermal degradation.
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Purification: Purify the crude product by fast chromatography on a silica gel column using a solvent gradient of dichloromethane (DCM) and ethyl acetate (AcOEt) (from 10:0 to 5:5).
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Rationale: Column chromatography is a standard technique for purifying organic compounds. The gradient elution allows for the separation of the desired product from unreacted starting materials and any side products.
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Isolation: Remove the solvent from the purified fractions under reduced pressure to yield 2-bromo-o-chlorophenylacetic acid.
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Yield: This procedure has been reported to yield the product in 48% yield[2].
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Characterization: The structure can be confirmed by ¹H-NMR spectroscopy. The expected signals are at δ 5.95 (1H, s), 7.35 (3H, m), and 7.80 (1H, d) in CDCl₃[2].
Applications in Organic Synthesis
The primary application of 2-(2-Bromophenyl)-2-chloroacetic acid and its derivatives, such as the methyl ester, is as an intermediate in the synthesis of pharmaceuticals[3][4]. The presence of the bromine and chlorine atoms provides reactive sites for various coupling and substitution reactions, making it a versatile precursor for creating more complex molecular frameworks.
Its role in the synthesis of Clopidogrel is a prime example of its utility[2][3]. Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The synthesis of such complex and vital medications often relies on the availability of highly pure and well-characterized intermediates like 2-(2-Bromophenyl)-2-chloroacetic acid.
The methyl ester of this acid, 2-Bromo-2'-chlorophenyl acetic acid methyl ester, is also noted as a key intermediate in pharmaceutical and agrochemical research[4]. It is used in the development of anti-inflammatory and analgesic medications, as well as in the formulation of herbicides and pesticides[4].
Safety and Handling
As with all halogenated organic compounds, 2-(2-Bromophenyl)-2-chloroacetic acid should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(2-Bromophenyl)-2-chloroacetic acid is a valuable and highly specialized chemical intermediate. Its well-defined structure and physicochemical properties, combined with a clear synthetic pathway, make it an essential component in the toolbox of synthetic organic chemists, particularly those in the pharmaceutical and agrochemical industries. The continued demand for complex, biologically active molecules ensures that the study and application of such versatile building blocks will remain an active area of research and development.
References
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Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. IndiaMART. [Link]
- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents.
